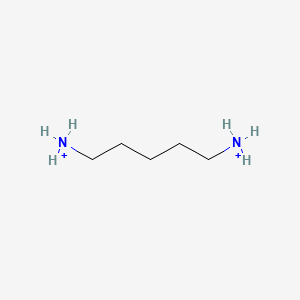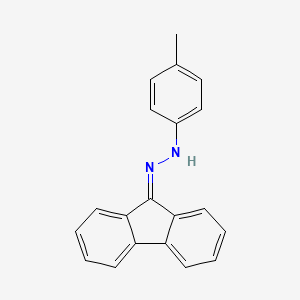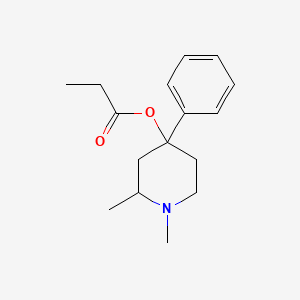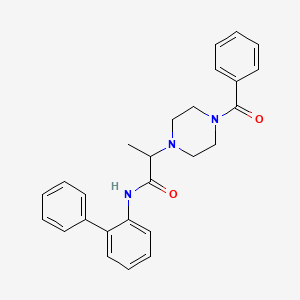
2,2,4-Trihydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-trihydroxybutanoic acid is a hydroxybutyric acid that is butyric acid substituted by hydroxy groups at positions 2, 2 and 4. It has a role as a metabolite. It is a triol and a hydroxybutyric acid. It derives from a butyric acid.
Wissenschaftliche Forschungsanwendungen
Discovery in Plant Response to Stress
A significant discovery regarding 2,2,4-Trihydroxybutanoic acid was its isolation from water-stressed chickpea leaves. This lactone, identified as a new compound, was not found in well-watered plants, indicating a unique response to environmental stress in plants (Ford, 1981).
Role in Biological Production of Malic Acid
Another area of research involves the biological production of malic acid, where 2,2,4-Trihydroxybutanoic acid is considered a key precursor. This research is particularly relevant in the context of sustainable and environmentally friendly production processes in the food, chemical, and pharmaceutical industries (Dai et al., 2018).
Applications in Synthesis of Chiral Compounds
There's also significant interest in the synthesis of chiral compounds, such as amino acids and hydroxy acids, using 2,2,4-Trihydroxybutanoic acid. These compounds are vital in drug development and industrial production. Research in this field focuses on developing efficient and stereoselective synthesis methods (Hernández et al., 2017).
Exploration in Nutritional Regulation
Research also suggests that derivatives of 2,2,4-Trihydroxybutanoic acid may play a role in feeding suppression. This finding could have implications in understanding nutritional regulation and developing potential therapies for conditions like hyperphagia and obesity (Plata-Salamán et al., 1986).
Utilization in Microbial Production and PHA Synthesis
In microbial production, 2,2,4-Trihydroxybutanoic acid is recognized for its role in synthesizing chiral hydroxyalkanoates, a group of polyesters essential in various industrial applications. This research highlights the versatility and economic potential of 2,2,4-Trihydroxybutanoic acid in biotechnology (Chen & Wu, 2005).
Eigenschaften
Produktname |
2,2,4-Trihydroxybutanoic acid |
|---|---|
Molekularformel |
C4H8O5 |
Molekulargewicht |
136.1 g/mol |
IUPAC-Name |
2,2,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7) |
InChI-Schlüssel |
IASCKZVQSNCRPV-UHFFFAOYSA-N |
SMILES |
C(CO)C(C(=O)O)(O)O |
Kanonische SMILES |
C(CO)C(C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)

![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)
